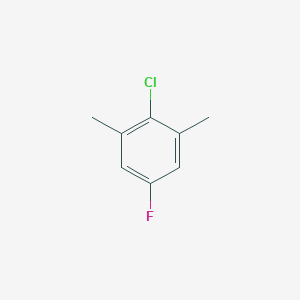

2-Chloro-5-fluoro-1,3-dimethylbenzene

Übersicht

Beschreibung

2-Chloro-5-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8ClF. It is a colorless liquid with a sweet and pungent odor. This compound is slightly soluble in water but soluble in organic solvents such as ethanol, ketones, and ethers . It is primarily used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

2-Chloro-5-fluoro-1,3-dimethylbenzene is mainly prepared through the fluorination and chlorination of aromatic compounds. A commonly used method involves reacting 2-methyl-1,3-xylene with chlorine and fluorine sources under appropriate conditions . The reaction conditions typically include controlled temperature and pressure to ensure the desired substitution on the benzene ring.

Analyse Chemischer Reaktionen

2-Chloro-5-fluoro-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups and electron-withdrawing chloro and fluoro groups.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar aromatic compounds typically undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions, leading to the formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Chloro-5-fluoro-1,3-dimethylbenzene serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

Synthetic Routes

- Halogenation : The compound can be synthesized via electrophilic aromatic substitution using chlorinating and fluorinating agents under controlled conditions.

- Reactions : It can undergo nucleophilic substitutions and coupling reactions, enabling the formation of diverse derivatives.

Biological Applications

Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antibacterial properties against various strains of bacteria.

Table 1: Antimicrobial Activity of this compound

| Target Organisms | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | < 10 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | < 15 µg/mL | Inhibition of cell wall synthesis |

These findings suggest that the compound could be further developed into a therapeutic agent for treating bacterial infections.

Cytotoxicity Studies

Initial cytotoxicity assessments indicate that derivatives of this compound exhibit low toxicity towards mammalian cell lines.

Table 2: Cytotoxicity Assessment

| Compound Name | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Human breast cancer (MCF-7) | > 50 | Low cytotoxicity observed |

| Other derivatives | Various mammalian cell lines | > 100 | Safe for further studies |

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and specialty chemicals. Its unique properties allow for the development of materials with enhanced performance characteristics.

Case Studies

A notable case study involved synthesizing various chlorinated derivatives from this compound to evaluate their biological efficacy. The derivatives were tested against gram-positive and gram-negative bacteria, revealing enhanced antimicrobial activity with specific substitutions.

Case Study Highlights

- Researchers synthesized a series of derivatives and assessed their antimicrobial effectiveness.

- The study found that certain modifications increased potency while maintaining a favorable safety profile.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-fluoro-1,3-dimethylbenzene primarily involves its role as an intermediate in chemical reactions. The chloro and fluoro substituents influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. This compound can interact with various molecular targets and pathways depending on the specific reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-fluoro-1,3-dimethylbenzene can be compared with other similar compounds such as:

2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar in structure but with a bromo substituent instead of chloro.

1-Chloro-4-fluoro-2,6-dimethylbenzene: Another isomer with different positions of the substituents.

2,6-Dimethyl-4-fluorobromobenzene: Contains both methyl and fluoro substituents but with a bromine atom.

These compounds share similar chemical properties but differ in their reactivity and applications due to the nature and position of the substituents.

Biologische Aktivität

2-Chloro-5-fluoro-1,3-dimethylbenzene, also known as 2C5F-DMB, is a compound that has garnered attention due to its potential biological activities. This article explores its antibacterial properties, antioxidant capabilities, and other relevant biological effects based on diverse research findings.

This compound is characterized by the presence of chlorine and fluorine substituents on a dimethylbenzene ring. These substitutions can significantly influence its chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that 2C5F-DMB exhibits significant antibacterial activity against various bacterial strains.

Key Findings:

- In vitro Testing: The disc diffusion method was utilized to assess the antibacterial efficacy of 2C5F-DMB against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones comparable to standard antibiotics like amoxicillin .

- Tested Strains: The compound was particularly effective against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Streptococcus aureus

The average diameter of inhibition zones ranged from 15 mm to 25 mm depending on the bacterial strain and concentration used .

Antioxidant Activity

The antioxidant potential of 2C5F-DMB has also been investigated, revealing its ability to scavenge free radicals.

Antioxidant Assays:

- DPPH Assay: The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

- ABTS Assay: Results showed that the compound effectively neutralized ABTS radicals, further supporting its antioxidant properties.

Comparative Data:

| Test Method | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45.3 |

| ABTS | 32.8 |

These findings suggest that 2C5F-DMB could be a promising candidate for developing antioxidant therapies .

The biological activities of 2C5F-DMB can be attributed to its structural features which facilitate interaction with bacterial cell membranes and reactive oxygen species (ROS). The presence of halogen atoms (Cl and F) enhances lipophilicity, allowing better penetration into microbial cells and potentially disrupting their functions.

Case Studies

A case study involving the application of 2C5F-DMB in agricultural settings highlighted its effectiveness as a pesticide with dual antibacterial and antifungal properties. This study emphasized the compound's potential in protecting crops from microbial threats while also reducing reliance on traditional chemical pesticides .

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJOCJGXPDHQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471604 | |

| Record name | 2-chloro-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14994-16-2 | |

| Record name | 2-chloro-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.